

Phosphoramidon Disodium Salt: A Technical Guide to its Biochemical Properties

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Compound of Interest		
Compound Name:	Phosphoramidon Disodium	
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Introduction

Phosphoramidon disodium salt is a potent and widely utilized metalloprotease inhibitor originally isolated from cultures of Streptomyces tanashiensis.[1] Its ability to specifically target and inhibit key enzymes involved in vital physiological processes has established it as an indispensable tool in biochemical research and a foundational compound in the exploration of therapeutic agents. This technical guide provides an in-depth overview of the biochemical properties of **Phosphoramidon disodium** salt, with a focus on its mechanism of action, inhibitory constants, and its impact on significant signaling pathways.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C23H32N3Na2O10P	[2]
Molecular Weight	587.47 g/mol	[2]
CAS Number	164204-3-8	[2]
Solubility	Soluble to 100 mM in water. Also soluble in DMSO and methanol.	[1]
Storage	Store at -20°C.	



Mechanism of Action

Phosphoramidon acts as a transition-state analogue inhibitor of zinc-containing metalloendopeptidases. The phosphonate group in its structure mimics the tetrahedral transition state of peptide bond hydrolysis, allowing it to bind with high affinity to the active site of target enzymes and effectively block their catalytic activity. This inhibition is reversible.

Target Enzymes and Inhibitory Potency

Phosphoramidon exhibits potent inhibitory activity against a select group of metalloendopeptidases, most notably Neprilysin (NEP), Endothelin-Converting Enzyme (ECE), and Thermolysin. It is important to note that it does not significantly inhibit other classes of proteases such as trypsin, papain, chymotrypsin, or pepsin.

Quantitative Inhibitory Data

The inhibitory potency of Phosphoramidon is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. The Ki value is a more absolute measure of the inhibitor's binding affinity.

Target Enzyme	IC50	Ki	References
Neprilysin (NEP, Neutral Endopeptidase 24.11)	0.034 μM (34 nM)	3 nM	
Endothelin-Converting Enzyme (ECE)	3.5 μΜ	-	
Angiotensin- Converting Enzyme (ACE)	78 μΜ	-	
Thermolysin	-	28 nM	_
Pseudolysin	-	250 nM	-



Note: IC50 values can vary depending on experimental conditions such as substrate concentration.

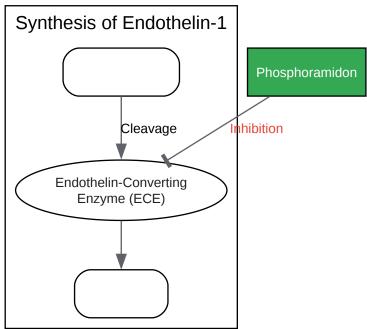
Impact on Key Signaling Pathways

Phosphoramidon's inhibition of NEP and ECE has profound effects on several critical signaling pathways, making it a valuable tool for studying their roles in physiology and disease.

Endothelin Signaling Pathway

Endothelin-1 (ET-1), a potent vasoconstrictor, is synthesized from its inactive precursor, big endothelin-1, by the action of Endothelin-Converting Enzyme (ECE). By inhibiting ECE, Phosphoramidon blocks this conversion, leading to a decrease in the levels of active ET-1. This has significant implications for the regulation of blood pressure and vascular tone.

Endothelin-1 Synthesis and Inhibition by Phosphoramidon



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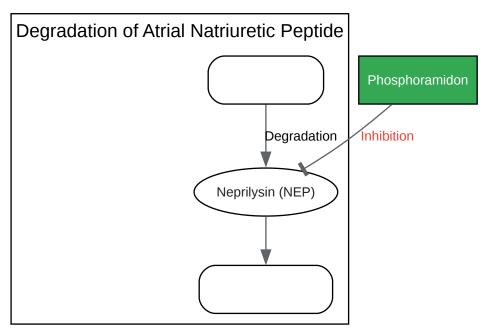
Endothelin-1 synthesis and the inhibitory action of Phosphoramidon.

Natriuretic Peptide Signaling Pathway



Neprilysin (NEP) is the primary enzyme responsible for the degradation of natriuretic peptides, such as Atrial Natriuretic Peptide (ANP). These peptides play a crucial role in regulating blood pressure, sodium balance, and cardiovascular homeostasis. By inhibiting NEP, Phosphoramidon prevents the breakdown of ANP, thereby increasing its plasma concentration and potentiating its physiological effects, which include vasodilation and natriuresis.

ANP Degradation and Inhibition by Phosphoramidon



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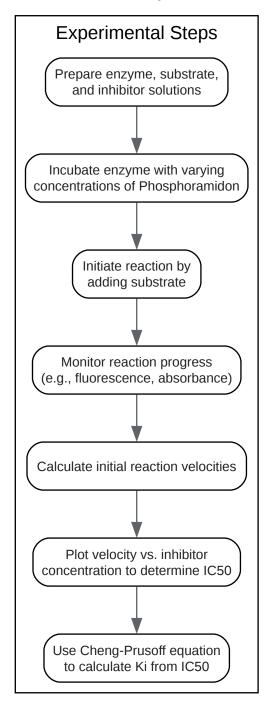
ANP degradation pathway and its inhibition by Phosphoramidon.

Experimental Protocols General Workflow for Enzyme Inhibition Assay

The determination of IC50 and Ki values for Phosphoramidon typically involves a series of in vitro enzyme inhibition assays. The general workflow for such an assay is outlined below.



General Workflow for Enzyme Inhibition Assay



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A generalized workflow for determining enzyme inhibition constants.

Example Protocol: Neprilysin (NEP) Inhibition Assay



Objective: To determine the IC50 of Phosphoramidon for human recombinant NEP.

Materials:

- · Human recombinant Neprilysin
- Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
- Phosphoramidon disodium salt
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- 96-well microplate
- Fluorescence microplate reader

Methodology:

- Preparation of Reagents:
 - Prepare a stock solution of Phosphoramidon in assay buffer.
 - \circ Create a series of dilutions of Phosphoramidon to cover a range of concentrations (e.g., from 1 pM to 10 μ M).
 - Prepare working solutions of NEP and the fluorogenic substrate in assay buffer.
- Assay Procedure:
 - To each well of the microplate, add a fixed amount of the NEP enzyme solution.
 - Add the various concentrations of Phosphoramidon to the wells. Include control wells with no inhibitor.
 - Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.



- Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by NEP results in a fluorescent signal.
- Data Analysis:
 - Calculate the initial reaction rates (velocities) from the linear phase of the fluorescence curves for each inhibitor concentration.
 - Plot the percentage of enzyme inhibition versus the logarithm of the Phosphoramidon concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Phosphoramidon that causes 50% inhibition of NEP activity.

Conclusion

Phosphoramidon disodium salt is a powerful and specific inhibitor of key metalloendopeptidases, including Neprilysin and Endothelin-Converting Enzyme. Its well-characterized biochemical properties and mechanism of action make it an invaluable tool for researchers in pharmacology, biochemistry, and drug discovery. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for the effective utilization of Phosphoramidon in investigating the roles of its target enzymes in health and disease.

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